molecular formula C9H7FN2O2S2 B11776107 3-(2-Amino-1,3-thiazol-4-yl)benzenesulfonyl fluoride CAS No. 2196-70-5

3-(2-Amino-1,3-thiazol-4-yl)benzenesulfonyl fluoride

Cat. No.: B11776107
CAS No.: 2196-70-5
M. Wt: 258.3 g/mol
InChI Key: AFNHIRAMRVVPBO-UHFFFAOYSA-N
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Description

3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride is a compound that features a thiazole ring, which is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. The thiazole ring is known for its aromatic properties and reactivity, making it a valuable scaffold in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride typically involves the formation of the thiazole ring followed by sulfonylation and fluorination. One common method includes the reaction of 2-aminothiazole with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonylated product is then treated with a fluorinating agent like sulfur tetrafluoride to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This interaction can disrupt biochemical pathways and affect cellular functions . The thiazole ring also contributes to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride is unique due to the combination of the thiazole ring and the sulfonyl fluoride group. This dual functionality enhances its reactivity and binding properties, making it a versatile compound for various applications .

Properties

CAS No.

2196-70-5

Molecular Formula

C9H7FN2O2S2

Molecular Weight

258.3 g/mol

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C9H7FN2O2S2/c10-16(13,14)7-3-1-2-6(4-7)8-5-15-9(11)12-8/h1-5H,(H2,11,12)

InChI Key

AFNHIRAMRVVPBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C2=CSC(=N2)N

Origin of Product

United States

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